molecular formula C15H14N2O4 B3140309 methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate CAS No. 477872-00-7

methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate

Cat. No. B3140309
CAS RN: 477872-00-7
M. Wt: 286.28 g/mol
InChI Key: UOMHXJATZSSWTG-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate is an organic compound with a molecular formula of C14H15N3O4. It is a white crystalline solid that is soluble in water and ethanol. It is commonly known as Methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate or M4P-2OA. This compound has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and mechanisms of action.

Scientific Research Applications

Synthetic Pathways and Reactions

The compound methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate and its derivatives have been the subject of synthetic chemistry studies. For instance, Krutošíková et al. (2001) detailed the synthesis of related pyrrole derivatives through reactions involving chloromethyloxirane and subsequent ring opening by heterocyclic amines. This process results in the formation of various substituted compounds with potential applications in medicinal chemistry (Krutošíková, Krystofova-Labudova, & Dandárová, 2001). Similarly, Galenko et al. (2015) employed a relay catalytic cascade reaction to synthesize methyl 4-aminopyrrole-2-carboxylates, demonstrating the versatility of pyrrole derivatives in synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).

Hydrogen Bonding and Molecular Arrangement

Research by Portilla et al. (2007) on related pyrrole derivatives revealed intricate hydrogen-bonding patterns, showcasing how these compounds can form complex supramolecular structures. These findings are vital for understanding the compound's potential interactions and binding mechanisms in various applications, such as material sciences or drug design (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Biological Activity and Applications

Histone Deacetylase Inhibitors

A study by Mai et al. (2004) on compounds structurally similar to methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate highlighted their role as histone deacetylase inhibitors. These compounds are crucial in epigenetic therapy, particularly for cancer treatment, due to their ability to modulate gene expression (Mai, Massa, Cerbara, Valente, Ragno, Bottoni, Scatena, Loidl, & Brosch, 2004).

Synthetic Scaffolds in Medicinal Chemistry

Rochais et al. (2004) explored the synthesis of methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, showcasing the compound's utility as a scaffold in medicinal chemistry. These building blocks can lead to the development of various nitrogen heterocycles with potential therapeutic applications (Rochais, Lisowski, Dallemagne, & Rault, 2004).

Antinociceptive Activity

Mai et al. (1995) synthesized derivatives structurally related to methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate and evaluated their antinociceptive effects. These compounds showed significant activity in pain modulation assays without sedative effects, indicating potential as pain management agents (Mai, D. Santo, Massa, Artico, Pantaleoni, Giorgi, Coppolino, & Barracchini, 1995).

Future Directions

The future directions for research on “methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in biological and medical sciences could be explored .

properties

IUPAC Name

methyl 4-[[2-(1-methylpyrrol-2-yl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-17-9-3-4-12(17)13(18)14(19)16-11-7-5-10(6-8-11)15(20)21-2/h3-9H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMHXJATZSSWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401168865
Record name Methyl 4-[[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 4-{[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino}benzenecarboxylate

CAS RN

477872-00-7
Record name Methyl 4-[[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477872-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401168865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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